

An In-depth Technical Guide to 3,3-Dimethylbutylamine

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Compound of Interest

Compound Name: 3,3-Dimethylbutylamine

Cat. No.: B107103

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,3-Dimethylbutylamine**, a synthetic primary aliphatic amine. It details the molecule's chemical and physical properties, outlines plausible experimental protocols for its synthesis and analytical detection, and discusses its current applications and regulatory status. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or utilize this compound in their work.

Core Molecular and Physical Properties

3,3-Dimethylbutylamine, also known as 3,3-dimethylbutan-1-amine, is a branched-chain amine with a variety of applications in organic synthesis and the pharmaceutical industry.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C6H15N	[1] [2] [3]
Molecular Weight	101.19 g/mol	[1] [2] [3]
IUPAC Name	3,3-dimethylbutan-1-amine	[2]
CAS Number	15673-00-4	[3]
Appearance	Liquid	Sigma-Aldrich
Density	0.752 g/mL at 25 °C	Sigma-Aldrich
Boiling Point	114-116 °C	Sigma-Aldrich
Flash Point	6 °C (42.8 °F) - closed cup	Sigma-Aldrich
Refractive Index	n _{20/D} 1.4135	Sigma-Aldrich

Synthesis and Analytical Protocols

While specific proprietary synthesis methods may vary, a plausible laboratory-scale synthesis of **3,3-Dimethylbutylamine** can be achieved through the reduction of 3,3-dimethylbutanenitrile. The following protocol is a representative example based on established organic chemistry principles.

Experimental Protocol: Synthesis via Nitrile Reduction

Objective: To synthesize **3,3-Dimethylbutylamine** from 3,3-dimethylbutanenitrile.

Materials:

- 3,3-dimethylbutanenitrile
- Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry ice/acetone bath

- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Dichloromethane
- Anhydrous sodium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous diethyl ether.
- Cool the suspension in an ice-salt bath.
- Dissolve 3,3-dimethylbutanenitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining a low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.
- Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again by water.
- Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
- Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation to yield crude **3,3-Dimethylbutylamine**.
- Purify the product by distillation.

Experimental Protocol: Analytical Detection by UHPLC-MS

The detection and quantification of **3,3-Dimethylbutylamine**, particularly in complex matrices such as dietary supplements, can be reliably achieved using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

Objective: To detect and quantify **3,3-Dimethylbutylamine** in a sample matrix.

Materials:

- Sample for analysis (e.g., dietary supplement powder)
- **3,3-Dimethylbutylamine** reference standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid
- UHPLC system coupled to a mass spectrometer (e.g., QToF-MS)
- C18 reversed-phase column
- Syringe filters (0.2 μ m)

Procedure:

- Sample Preparation:
 - Accurately weigh a portion of the homogenized sample powder.
 - Extract the sample with methanol by shaking and sonication.
 - Centrifuge the mixture to pelletize insoluble matter.
 - Filter the supernatant through a 0.2 μ m syringe filter.

- Prepare a series of dilutions of the filtered extract.
- Standard Preparation:
 - Prepare a stock solution of the **3,3-Dimethylbutylamine** reference standard in methanol.
 - Create a series of calibration standards by diluting the stock solution.
- UHPLC-MS Analysis:
 - Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Employ a suitable gradient elution program.
 - Set an appropriate flow rate and column temperature.
 - Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Acquisition Mode: Full scan and tandem MS (MS/MS) for confirmation.
 - Monitor for the protonated molecule $[M+H]^+$ and characteristic fragment ions of **3,3-Dimethylbutylamine**.
- Data Analysis:
 - Identify **3,3-Dimethylbutylamine** in the sample by comparing the retention time and mass spectrum with the reference standard.
 - Quantify the amount of **3,3-Dimethylbutylamine** in the sample by constructing a calibration curve from the analysis of the standard solutions.

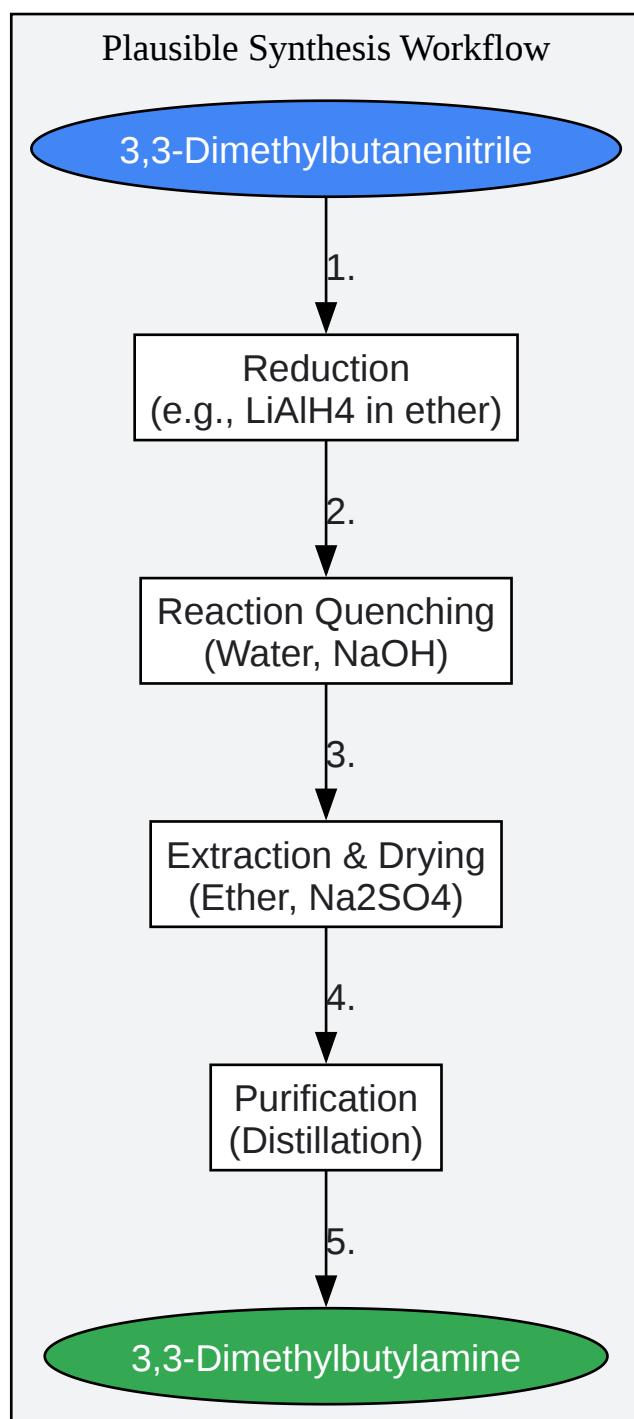
Applications and Considerations in Drug Development

3,3-Dimethylbutylamine serves as a building block in organic synthesis and has applications in the pharmaceutical industry.^[1] Its structural motif can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and basicity, which can in turn influence their pharmacokinetic and pharmacodynamic profiles.

It is important to note that the structural isomer, 1,3-dimethylbutylamine (DMBA), has been identified as an unapproved stimulant in some dietary supplements.^[4] This has led to regulatory scrutiny and highlights the need for robust analytical methods to ensure product safety and compliance.

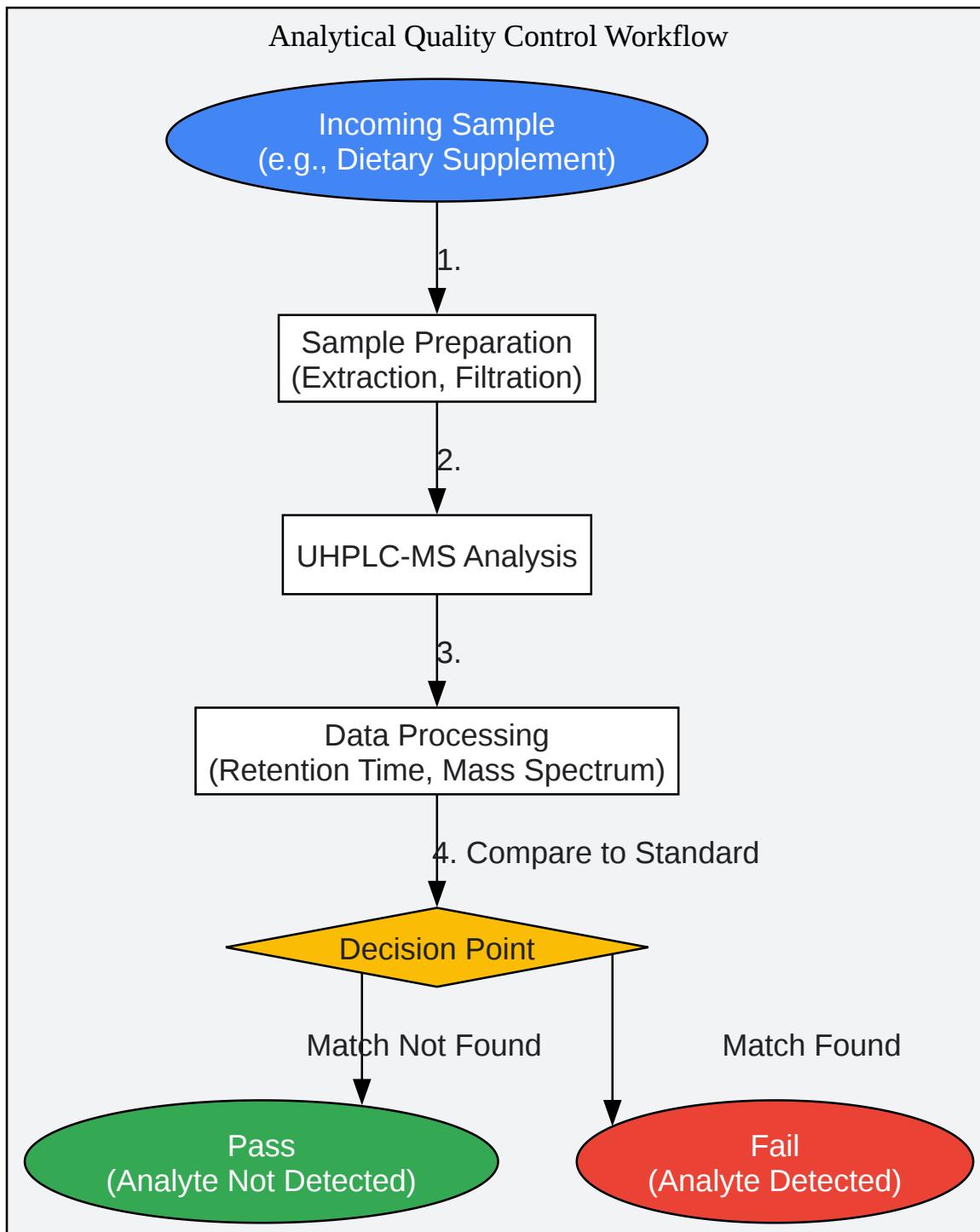
Visualized Workflows

The following diagrams illustrate a potential synthesis route and a quality control workflow for **3,3-Dimethylbutylamine**.



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Caption: A potential synthetic pathway for **3,3-Dimethylbutylamine**.



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Caption: Quality control workflow for detecting **3,3-Dimethylbutylamine**.

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